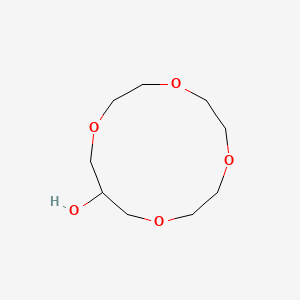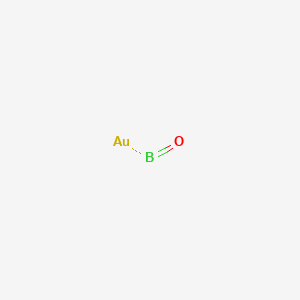
Gold monoboride monoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold monoboride monoxide (AuBO) is an intermetallic compound that combines gold, boron, and oxygen. This compound is known for its unique structural and electronic properties, which make it an interesting subject of study in various scientific fields. The molecular weight of this compound is 223.777 g/mol .
Preparation Methods
The synthesis of gold monoboride monoxide involves several methods, including:
Chemical Vapor Deposition (CVD): This method involves the reaction of gold and boron precursors in the presence of oxygen at high temperatures. The reaction conditions are carefully controlled to ensure the formation of AuBO.
Solid-State Reaction: In this method, gold and boron powders are mixed and heated in an oxygen-rich environment. The reaction typically occurs at temperatures above 1000°C.
Sol-Gel Method: This involves the preparation of a gel containing gold and boron precursors, which is then heated to form the desired compound
Chemical Reactions Analysis
Gold monoboride monoxide undergoes various chemical reactions, including:
Oxidation: AuBO can be oxidized to form gold oxide and boron oxide.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form elemental gold and boron.
Common reagents used in these reactions include oxygen, hydrogen, and various metal salts. The major products formed from these reactions are gold oxide, boron oxide, and elemental gold and boron.
Scientific Research Applications
Gold monoboride monoxide has several scientific research applications:
Material Science: The compound’s hardness and thermal stability make it suitable for use in high-performance materials and coatings.
Electronics: AuBO’s electronic properties are exploited in the development of advanced electronic devices.
Biomedical Applications: Research is ongoing into the potential use of AuBO in medical diagnostics and treatment.
Mechanism of Action
The mechanism by which gold monoboride monoxide exerts its effects is primarily through its electronic structure. The compound’s unique combination of gold, boron, and oxygen atoms allows it to interact with various molecular targets and pathways. For example, in catalysis, AuBO facilitates the oxidation of carbon monoxide by providing active sites for the reaction . In biomedical applications, the compound’s electronic properties may enable it to interact with biological molecules in specific ways .
Comparison with Similar Compounds
Gold monoboride monoxide can be compared with other metal borides, such as:
Titanium monoboride (TiB): Known for its high hardness and thermal stability.
Iron monoboride (FeB): Used in various industrial applications due to its mechanical properties.
Molybdenum monoboride (MoB): Noted for its high melting point and resistance to wear.
What sets this compound apart is its unique combination of gold, boron, and oxygen, which imparts distinct electronic and catalytic properties .
Properties
CAS No. |
12588-90-8 |
|---|---|
Molecular Formula |
AuBO |
Molecular Weight |
223.78 g/mol |
InChI |
InChI=1S/Au.BO/c;1-2 |
InChI Key |
XKXQZHCPLQZQRQ-UHFFFAOYSA-N |
Canonical SMILES |
[B]=O.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


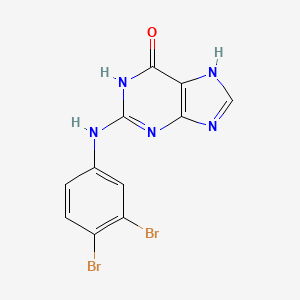
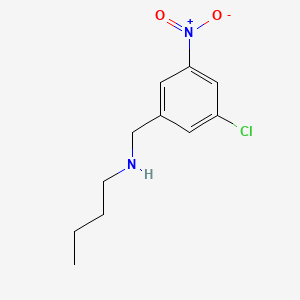


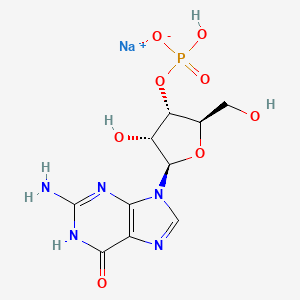
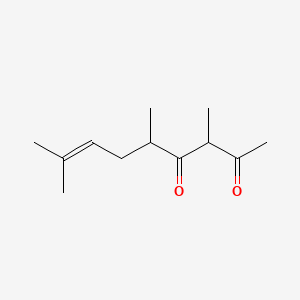
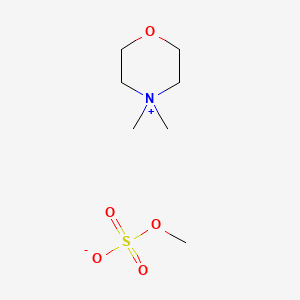

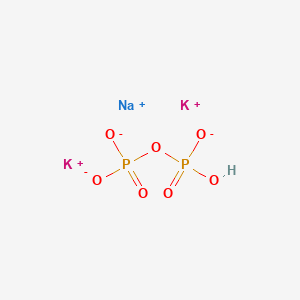

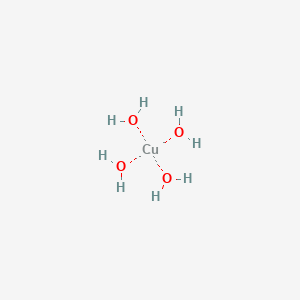
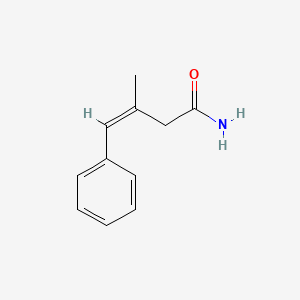
![1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea](/img/structure/B12658149.png)
